(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
This compound features a benzothiazole core with a Z-configuration at the exocyclic imine, a 6-acetamido substituent, and a 3-prop-2-yn-1-yl group.
Properties
IUPAC Name |
N-(2-acetylimino-3-prop-2-ynyl-1,3-benzothiazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-4-7-17-12-6-5-11(15-9(2)18)8-13(12)20-14(17)16-10(3)19/h1,5-6,8H,7H2,2-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXFBMXIDLBBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the acetamido group: The acetamido group can be introduced via acylation of the amino group on the benzo[d]thiazole core using acetic anhydride or acetyl chloride.
Addition of the prop-2-yn-1-yl group: This step involves the alkylation of the benzo[d]thiazole core with propargyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or prop-2-yn-1-yl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for screening against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations
Core Heterocycle Variations: The target compound’s benzo[d]thiazol-2(3H)-ylidene core distinguishes it from simpler thiazoles (e.g., ) and triazole-linked acetamides (). In contrast, triazole derivatives () prioritize hydrogen bonding via the triazole ring, which may favor antibacterial activity over kinase targeting .
Substituent Effects: The 6-acetamido group in the target compound improves solubility compared to nitro-substituted analogues (e.g., 6d in ), which may enhance pharmacokinetics . The 3-propynyl group offers synthetic flexibility for further functionalization (e.g., azide-alkyne cycloaddition), absent in ’s styryl-substituted quinolinium iodides .
Stereochemical Considerations :
- The Z-configuration at the imine bond in the target compound contrasts with the E-configuration in ’s I6. This geometry may influence molecular planarity and binding to hydrophobic enzyme pockets .
Biological Activity
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzo[d]thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.41 g/mol. The compound features a benzo[d]thiazole core, which is often associated with significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N3O2S |
| Molecular Weight | 318.41 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 64 to 512 µg/mL, indicating moderate to high antibacterial activity .
Anticancer Activity
The anticancer potential of benzo[d]thiazole derivatives has been extensively studied. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). For example, a related compound showed an IC50 value of approximately 15 µM against MCF-7 cells, suggesting significant cytotoxic effects .
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. Studies suggest that such compounds may interact with molecular targets involved in signal transduction pathways, leading to altered cellular responses and enhanced apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzo[d]thiazole derivatives against clinical isolates of E. coli. The results indicated that certain modifications in the structure significantly enhanced the antibacterial potency, with some compounds achieving MIC values as low as 32 µg/mL .
- Cytotoxicity Assessment : In a comparative study assessing the cytotoxic effects of several benzo[d]thiazole derivatives on human cancer cell lines, it was found that the introduction of acetamido groups increased the overall cytotoxicity. One derivative exhibited an IC50 value of 10 µM against HL-60 cells, indicating strong potential for further development in anticancer therapies .
Q & A
Q. What in vitro models are suitable for initial bioactivity screening?
- Prioritized models :
- Enzyme inhibition : Human neutrophil elastase (inflammatory diseases) .
- Cell-based assays : MTT assay on cancer lines (e.g., MCF-7) with EC₅₀ determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
